molecular formula C21H28N2O2 B1209602 Ibogaline CAS No. 482-18-8

Ibogaline

Cat. No.: B1209602
CAS No.: 482-18-8
M. Wt: 340.5 g/mol
InChI Key: VLOWUTVRYMTRJO-HHNICDRHSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

Ibogaline has a wide range of applications in scientific research:

Preparation Methods

The synthesis of Ibogaline involves several steps, typically starting from simpler indole derivatives. One common synthetic route includes the methylation of ibogamine to introduce the methoxy groups at the 12 and 13 positions. The reaction conditions often involve the use of methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate . Industrial production methods may involve extraction from natural sources followed by purification processes to isolate the compound in its pure form .

Chemical Reactions Analysis

Ibogaline undergoes various chemical reactions, including:

Comparison with Similar Compounds

Ibogaline is often compared with other indole alkaloids such as ibogaine and voacangine. While all these compounds share a similar core structure, this compound is unique due to the presence of methoxy groups at the 12 and 13 positions, which can influence its pharmacological properties and chemical reactivity .

Similar Compounds

    Ibogaine: Another indole alkaloid with psychoactive properties, commonly studied for its potential in addiction treatment.

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Properties

CAS No.

482-18-8

Molecular Formula

C21H28N2O2

Molecular Weight

340.5 g/mol

IUPAC Name

(1R,15R,17S,18S)-17-ethyl-6,7-dimethoxy-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene

InChI

InChI=1S/C21H28N2O2/c1-4-13-7-12-8-16-20-14(5-6-23(11-12)21(13)16)15-9-18(24-2)19(25-3)10-17(15)22-20/h9-10,12-13,16,21-22H,4-8,11H2,1-3H3/t12-,13+,16+,21+/m1/s1

InChI Key

VLOWUTVRYMTRJO-HHNICDRHSA-N

Isomeric SMILES

CC[C@H]1C[C@@H]2C[C@@H]3[C@H]1N(C2)CCC4=C3NC5=CC(=C(C=C45)OC)OC

SMILES

CCC1CC2CC3C1N(C2)CCC4=C3NC5=CC(=C(C=C45)OC)OC

Canonical SMILES

CCC1CC2CC3C1N(C2)CCC4=C3NC5=CC(=C(C=C45)OC)OC

Synonyms

ibogaline

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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